molecular formula C21H19ClN4O5 B11329828 (5Z)-3-(4-chlorophenyl)-5-[5-(2,4-dimethoxyphenyl)pyrazolidin-3-ylidene]-6-hydroxypyrimidine-2,4(3H,5H)-dione

(5Z)-3-(4-chlorophenyl)-5-[5-(2,4-dimethoxyphenyl)pyrazolidin-3-ylidene]-6-hydroxypyrimidine-2,4(3H,5H)-dione

Cat. No.: B11329828
M. Wt: 442.9 g/mol
InChI Key: LQQUPSLIQCPNLT-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-5-[5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a tetrahydropyrimidine-dione core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-5-[5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Initial steps often involve the condensation of 4-chlorobenzaldehyde with 2,4-dimethoxybenzaldehyde in the presence of a base to form the corresponding chalcones.

    Cyclization Reactions: The chalcones undergo cyclization with hydrazine derivatives to form pyrazoline intermediates.

    Final Cyclization and Hydroxylation: The pyrazoline intermediates are further cyclized and hydroxylated to yield the final tetrahydropyrimidine-dione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-5-[5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-CHLOROPHENYL)-5-[5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-5-[5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-DIMETHOXYPHENYL)ACETYL-N-METHYLHYDRAZINECARBOTHIOAMIDE
  • 3’-CHLORO-2,4-DINITRODIPHENYLAMINE
  • 2,4-DICHLORO-6-((3,4-DICHLORO-PHENYLIMINO)-METHYL)-PHENOL

Uniqueness

Compared to similar compounds, 3-(4-CHLOROPHENYL)-5-[5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C21H19ClN4O5

Molecular Weight

442.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C21H19ClN4O5/c1-30-13-7-8-14(17(9-13)31-2)15-10-16(25-24-15)18-19(27)23-21(29)26(20(18)28)12-5-3-11(22)4-6-12/h3-9,15,24,28H,10H2,1-2H3,(H,23,27,29)

InChI Key

LQQUPSLIQCPNLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CC(=NN2)C3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O)OC

Origin of Product

United States

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